![molecular formula C19H17F3N4O3 B2617328 N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 895644-21-0](/img/structure/B2617328.png)
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide” is a compound with the molecular formula C19H17F3N4O4 . It is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes .
Molecular Structure Analysis
The molecular weight of this compound is 422.4 g/mol . Its InChI (International Chemical Identifier) is 1S/C19H17F3N4O4/c1-29-14-7-6-11 (8-15 (14)30-2)10-26-16 (18 (28)24-25-26)17 (27)23-13-5-3-4-12 (9-13)19 (20,21)22/h3-9,28H,10H2,1-2H3, (H,23,27) . The compound’s canonical SMILES (Simplified Molecular Input Line Entry System) representation is COC1=C (C=C (C=C1)CN2C (=C (N=N2)O)C (=O)NC3=CC=CC (=C3)C (F) (F)F)OC .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 98.5 Ų and a complexity of 583 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 6 .Scientific Research Applications
Chemical Synthesis Techniques
Research in the field of chemical synthesis demonstrates the versatility of carboxamides and triazoles in facilitating complex reactions. For example, oxazoles have been utilized as activated carboxylic acids in the synthesis of macrolides (Wasserman, Gambale, & Pulwer, 1981). Similarly, triazole derivatives have shown significant utility in the development of novel pharmacological compounds, indicating a broad spectrum of potential applications (Shelton, 1981).
Metal-Organic Frameworks and Gas Sorption
In the creation of metal-organic frameworks (MOFs), triazolate-carboxylate linkers have been employed to construct isomeric Zn(II)-based frameworks with distinct gas sorption behaviors. This highlights the role of such compounds in materials science, particularly in selective sorption and storage applications (Chen, Tian, Fang, & Liu, 2016).
Antitubercular and Antibacterial Activities
The synthesis of carboxamide derivatives has led to the discovery of compounds with promising antitubercular and antibacterial activities. For instance, a series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and found to be more potent than reference drugs against tuberculosis and bacterial infections. This research underscores the potential of such compounds in the development of new therapeutic agents (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c1-11-17(18(27)23-13-7-8-15(28-2)16(10-13)29-3)24-25-26(11)14-6-4-5-12(9-14)19(20,21)22/h4-10H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLEFPVFLJEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

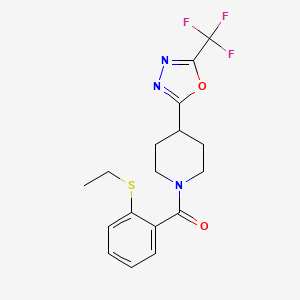

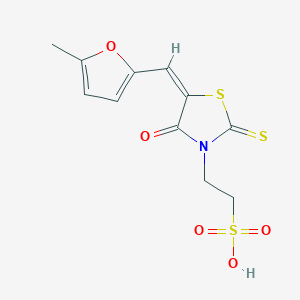
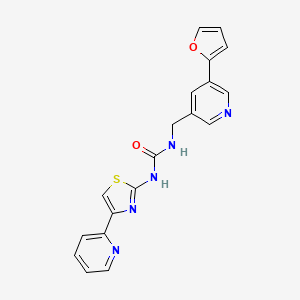
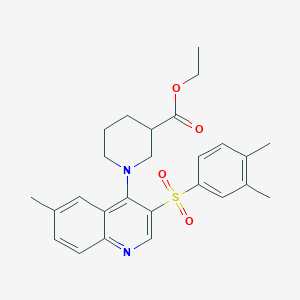
![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2617253.png)
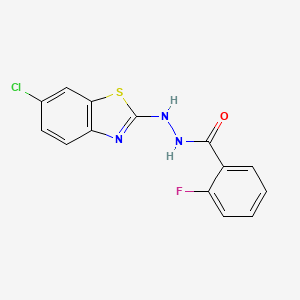
![2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2617256.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)
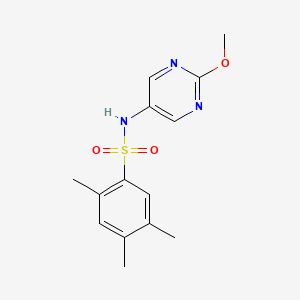
![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)
